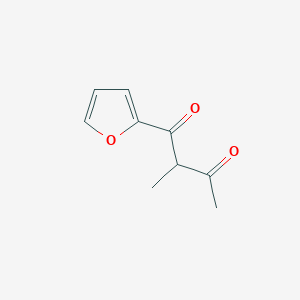

1-(Furan-2-yl)-2-methylbutane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-methylbutane-1,3-dione |

InChI |

InChI=1S/C9H10O3/c1-6(7(2)10)9(11)8-4-3-5-12-8/h3-6H,1-2H3 |

InChI Key |

SHTOVUJNDFUMAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Furan 2 Yl 2 Methylbutane 1,3 Dione and Analogues

Established Synthetic Routes for β-Diketones

The construction of the 1,3-dicarbonyl motif is a cornerstone of organic synthesis, with several well-established methods at the disposal of chemists.

The Claisen condensation is a classical and widely employed method for the formation of carbon-carbon bonds to produce β-keto esters or β-diketones. wikipedia.org The reaction involves the condensation of two ester molecules or an ester and a carbonyl compound in the presence of a strong base. fiveable.mequimicaorganica.org The quintessential reaction mechanism begins with the deprotonation of an enolizable ester or ketone at the α-carbon by a strong base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group leads to the formation of the β-dicarbonyl compound. masterorganicchemistry.com

A crucial requirement for the classical Claisen condensation is the presence of at least one α-proton on one of the reacting carbonyl compounds, rendering it enolizable. wikipedia.org The choice of base is also critical; it must be sufficiently strong to deprotonate the α-carbon but should not interfere with the reaction through competing nucleophilic substitution or addition. wikipedia.org For this reason, the sodium alkoxide corresponding to the alcohol part of the ester is often used. wikipedia.org

Variants of the Claisen Condensation:

Mixed (or Crossed) Claisen Condensation: This variation involves the reaction between two different carbonyl compounds, at least one of which is an ester. fiveable.mejove.com To achieve a good yield of a single product and avoid a mixture of all four possible products, one of the reactants should be non-enolizable (lacking α-hydrogens). fiveable.mejove.com Alternatively, a directed Claisen condensation can be performed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one carbonyl compound before the addition of the second. jove.com

Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, where a molecule containing two ester groups reacts to form a cyclic β-keto ester. masterorganicchemistry.com This method is particularly useful for the synthesis of five- or six-membered rings. masterorganicchemistry.com

The Claisen-Schmidt condensation is another related reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound without an α-hydrogen. wikipedia.org This reaction, however, typically leads to α,β-unsaturated carbonyl compounds after a dehydration step. wikipedia.org

| Variant | Reactants | Key Feature | Typical Product |

|---|---|---|---|

| Classical Claisen | Two identical enolizable esters | Self-condensation | β-keto ester |

| Mixed (Crossed) Claisen | Two different esters, or an ester and a ketone | One reactant is often non-enolizable to ensure selectivity | β-keto ester or β-diketone |

| Dieckmann Condensation | A single molecule with two ester groups (a diester) | Intramolecular reaction | Cyclic β-keto ester |

While the Claisen condensation is a powerful tool, several other methods have been developed for the synthesis of 1,3-diketones, some of which offer advantages in terms of milder reaction conditions or broader substrate scope. nih.govnih.gov

Decarboxylative Coupling: Transition-metal-catalyzed decarboxylative coupling reactions have emerged as a useful methodology for C-C bond formation. nih.gov In the context of β-diketone synthesis, α-oxocarboxylic acids can serve as acyl anion equivalents, which are generated in situ through the extrusion of carbon dioxide. nih.gov For instance, the reaction of α-bromoketones with α-oxocarboxylates can yield the corresponding β-diketones. nih.gov

Hydration of Alkynones: Alkynones are valuable precursors for the synthesis of 1,3-diketones. nih.gov The hydration of the carbon-carbon triple bond can be catalyzed by various transition metals, with gold(I) catalysts showing particular efficacy in achieving regioselective hydration under mild conditions. nih.govacs.org This method allows for the preparation of a range of aromatic and heteroaromatic 1,3-diketones with good to excellent yields. nih.gov The reaction proceeds via the Markovnikov addition of water across the alkyne, initially forming an enol which then tautomerizes to the more stable ketone. youtube.com

Strategies for Constructing Furan-Substituted β-Diketones

The synthesis of β-diketones bearing a furan (B31954) substituent requires specific strategies to either introduce the furan ring onto a pre-existing dicarbonyl scaffold or to construct the furan ring from precursors that already contain the dicarbonyl moiety.

One of the most direct methods to synthesize furan-substituted β-diketones is through a mixed Claisen-type condensation. In this approach, a furan-containing ester, such as ethyl furan-2-carboxylate (B1237412), can be condensed with an appropriate ketone. For the specific synthesis of 1-(Furan-2-yl)-2-methylbutane-1,3-dione, ethyl furan-2-carboxylate could be reacted with 2-butanone (B6335102) in the presence of a strong base. The base would deprotonate the α-carbon of 2-butanone, and the resulting enolate would then attack the carbonyl of the furan ester.

Another approach involves the condensation of furan with carbonyl compounds, which can lead to the formation of difurylalkanes. cdnsciencepub.com While this does not directly produce a β-diketone, it demonstrates a method for creating C-C bonds between furan rings and carbonyl-containing fragments.

An alternative strategy involves the formation of the furan ring from acyclic precursors that already contain a β-dicarbonyl system. Several named reactions are particularly relevant in this context.

Paal-Knorr Furan Synthesis: This is a widely used and important method for the synthesis of substituted furans. wikipedia.orgorganic-chemistry.org The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgpharmaguideline.com Therefore, if a suitable 1,4-dicarbonyl precursor can be synthesized, it can be converted to the corresponding furan. While this is a synthesis of the furan ring itself, it is often used in conjunction with β-dicarbonyl chemistry, as the starting 1,4-dicarbonyls can be prepared through various methods, including those involving β-keto esters.

Feist-Benary Furan Synthesis: This reaction provides a route to substituted furans from the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.comyoutube.com The reaction proceeds through the initial alkylation of the β-dicarbonyl compound by the α-halo ketone, followed by cyclization and dehydration to form the furan ring. youtube.com This method is particularly useful for producing furans with a carbonyl group at the 3-position. deepdyve.com

| Ring-Forming Reaction | Key Reactants | Conditions | Resulting Furan Substitution Pattern |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, P₂O₅) | Substituents at positions 2, 3, 4, and 5 are determined by the structure of the 1,4-dicarbonyl precursor. |

| Feist-Benary Synthesis | α-Halo ketone and β-Dicarbonyl compound | Base (e.g., ammonia, pyridine) | Typically yields furans with an ester or ketone group at the 3-position and other substituents determined by the starting materials. |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The successful synthesis of this compound, likely via a Claisen-type condensation, would depend on the careful optimization of several reaction parameters to maximize the yield and minimize the formation of byproducts.

Choice of Base and Stoichiometry: For a Claisen condensation, strong bases such as sodium hydride (NaH), sodium ethoxide (NaOEt), or sodium methoxide (B1231860) (NaOMe) are commonly used. nih.gov The quality and activity of the base can significantly impact the reaction yield. mdpi.com The molar ratio of the reactants (furan ester and ketone) to the base is a critical parameter to optimize. Often, an excess of the base is required to drive the reaction to completion.

Solvent: The choice of solvent is crucial. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are frequently employed in Claisen condensations. nih.gov The solubility of the reactants and the intermediate sodium salt of the β-diketone in the chosen solvent can affect the reaction rate and yield. nih.gov

Temperature and Reaction Time: The reaction temperature needs to be controlled to balance the rate of reaction with the stability of the reactants and products. Some condensations are performed at low temperatures (e.g., 0 °C), while others may require refluxing. mdpi.com The optimal reaction time must be determined experimentally to ensure the reaction goes to completion without significant degradation of the product. scielo.br

Order of Reagent Addition: The order in which the reagents are mixed can also be significant. For instance, in the synthesis of some thienyl diketones, adding a mixture of the ester and ketone to a suspension of the base was found to give higher yields. nih.govmdpi.com

Work-up and Purification: The purification of β-diketones can sometimes be challenging due to the formation of side products. nih.gov A common purification technique involves the formation of a copper(II) chelate of the β-diketone, which can be isolated as a solid. The pure β-diketone is then regenerated by treating the chelate with a strong acid or a chelating agent like EDTA. nih.govnih.gov

Recent studies on the synthesis of furan-ring fused chalcones have also highlighted the use of microwave irradiation as a method to reduce reaction times and improve yields compared to conventional heating methods. benthamdirect.comingentaconnect.com Such techniques could potentially be adapted for the synthesis of this compound.

Influence of Catalytic Systems on Reaction Efficiency

The construction of the furan ring system attached to a dicarbonyl unit is often achieved through cyclization or coupling reactions where the choice of catalyst is paramount. researchgate.netlboro.ac.uk Traditional methods for furan synthesis include the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, reacting β-dicarbonyl compounds with α-halogen ketones under basic conditions. organic-chemistry.orgyoutube.com Modern approaches, however, increasingly rely on transition metal catalysis to improve yields, regioselectivity, and substrate scope. researchgate.nethud.ac.uk

Various metal-catalyzed protocols have been developed for the synthesis of substituted furans from 1,3-dicarbonyl compounds. researchgate.net Copper-catalyzed systems, for example, have been effectively used in the annulation of 1,3-dicarbonyls to form furan rings. organic-chemistry.org These reactions often proceed through domino processes involving intermolecular C-allylation followed by an intramolecular O-vinylation. organic-chemistry.org Palladium catalysis is another powerful tool, enabling the one-pot synthesis of functionalized furans from 1,3-diones and alkenyl bromides. mdpi.com The efficiency of these reactions is highly dependent on the choice of ligands, bases, and solvents, which work in concert with the metal center to facilitate the catalytic cycle. mdpi.com Gold-catalyzed cycloisomerizations of appropriate precursors also provide a mild and efficient route to highly substituted furans. researchgate.net

The following table summarizes various catalytic systems used in the synthesis of substituted furans, many of which are applicable to the synthesis of the title compound and its analogues.

| Catalyst System | Substrates | Reaction Type | Key Advantages |

| Copper(I) Salts | β-Ketoesters, 1,3-Diketones | Domino C-allylation/O-vinylation | High regioselectivity, good yields. organic-chemistry.org |

| Palladium Acetate | 1,3-Diketones, Alkenyl Bromides | One-Pot Annulation | High efficiency, broad substrate scope. mdpi.com |

| Gold(I) Complexes | Conjugated Allenones | Cycloisomerization | Very mild conditions, catalyst can be recycled. organic-chemistry.org |

| Iron(III) Chloride | Propargylic Acetates, Enoxysilanes | Substitution/Cyclization | Inexpensive catalyst, straightforward route. organic-chemistry.org |

| Brønsted Acids (e.g., TsOH) | 1,4-Dicarbonyl Compounds | Paal-Knorr Cyclization | Classic, reliable method for furan synthesis. organic-chemistry.orgresearchgate.net |

Stereochemical Considerations in Synthetic Pathways

A key structural feature of this compound is the presence of a stereocenter at the α-carbon (the C2 of the butane-1,3-dione moiety). The synthesis of this compound in an enantiomerically pure or enriched form presents a significant challenge, requiring stereoselective synthetic methods.

The stereocontrolled synthesis of α-alkylated ketones and related dicarbonyl compounds is an active area of research. rsc.org One established strategy involves the diastereoselective alkylation of a chiral enolate or its equivalent. This can be achieved by using a chiral auxiliary attached to the dicarbonyl substrate, which directs the approach of the methylating agent to one face of the enolate. Subsequent removal of the auxiliary provides the α-methylated product with high stereopurity.

Another approach involves the stereoselective ring opening of cyclopropanol (B106826) intermediates. rsc.org For instance, the Kulinkovich hydroxycyclopropanation of an alkene bearing a stereocenter can proceed with good diastereoselectivity. Subsequent mild, regioselective isomerization of the resulting cyclopropanol can yield the desired α-methyl ketone. rsc.org Furthermore, advanced catalytic asymmetric methods are being developed for the synthesis of 1,4-dicarbonyl compounds with excellent stereocontrol over two adjacent stereogenic centers, which can be adapted for related structures. acs.org These methods may involve charge-accelerated sigmatropic rearrangements or the use of chiral Lewis acids to control the stereochemical outcome of the reaction. acs.orgacs.org

Chemical Transformations and Derivatizations of the Compound

The dual functionality of this compound, comprising a reactive β-dicarbonyl system and an aromatic furan ring, allows for a wide range of chemical transformations.

Reactions at the Methylated Carbonyl Bridge

The α-proton on the methylated carbon of the β-dicarbonyl moiety is acidic and can be readily removed by a base to form a stabilized enolate. This nucleophilic enolate can participate in a variety of bond-forming reactions. These include:

Further Alkylation or Acylation: Reaction with electrophiles such as alkyl halides or acyl chlorides can introduce additional substituents at the α-position.

Condensation Reactions: The compound can act as a nucleophile in aldol (B89426) or Knoevenagel-type condensation reactions with aldehydes and ketones.

Cyclization Reactions: The β-dicarbonyl unit is a versatile precursor for the synthesis of other heterocyclic systems. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Its use in the synthesis of chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-dione precursors highlights its utility as a building block. rsc.org

Functionalization of the Furan Ring System

The furan ring in the title compound is electron-rich and susceptible to electrophilic substitution, although the acyl substituent at the 2-position acts as a deactivating group. numberanalytics.com Nevertheless, functionalization is possible, typically occurring at the C5 position, which is the most activated site for electrophilic attack on a 2-substituted furan. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved under mild conditions, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). pharmaguideline.com

Nitration: This reaction requires mild nitrating agents, such as acetyl nitrate (B79036) at low temperatures, to avoid ring degradation. pharmaguideline.com

Acylation: Friedel-Crafts acylation with acid anhydrides or acyl halides can be performed, usually requiring a mild Lewis acid catalyst like boron trifluoride. pharmaguideline.com

More advanced methods for furan functionalization involve transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, can be used for the selective α- and β-arylation of furan rings in related ketone structures, demonstrating a powerful method for installing complex substituents. researchgate.net The furan ring can also participate in cycloaddition reactions or undergo ring-opening under certain oxidative or acidic conditions, making it a versatile synthon for more complex molecules. mdpi.comambeed.comnih.govtuiasi.ro

Coordination Chemistry of 1 Furan 2 Yl 2 Methylbutane 1,3 Dione As a Ligand

Ligand Design Principles and Chelation Properties

The utility of 1-(Furan-2-yl)-2-methylbutane-1,3-dione as a ligand in coordination chemistry stems from its specific structural and electronic features, which facilitate strong chelation to metal centers.

β-Diketones, including this compound, are distinguished by their existence as a tautomeric equilibrium between a keto and an enol form. The enol form is particularly significant for coordination chemistry. Deprotonation of the acidic enolic proton results in a monoanionic enolate species.

This enolate anion acts as a bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms. This O,O-donation forms a highly stable six-membered chelate ring, a structural motif that is thermodynamically favored. researchgate.net This chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a cornerstone of the coordination chemistry of β-diketones. The delocalization of charge across the O=C-C=C-O backbone within this ring further enhances the stability of the resulting metal complex.

The substituents on the β-diketone backbone play a crucial role in modulating the properties of the ligand and its metal complexes. In this compound, the furan (B31954) ring and the α-methyl group exert significant electronic and steric effects.

Electronic Effects: The furan ring is a π-electron-rich heteroaromatic system. Its presence influences the acidity (pKa) of the ligand's enolic proton. The electronic properties of the furan ring can affect the electron density on the coordinating oxygen atoms, thereby modifying the strength of the metal-ligand bonds. An extension of the π-conjugated system, as seen with aromatic substituents, can impact the energy levels of the ligand, which is particularly relevant for the photophysical properties of lanthanide complexes. mdpi.com

Additional Coordination Sites: While coordination typically occurs via the two oxygen atoms of the diketonate moiety, the oxygen atom within the furan ring presents a potential, albeit weak, additional binding site. In most cases, this furan oxygen does not coordinate; however, its presence can influence the ligand's conformational preferences and solid-state packing. nih.gov

Synthesis and Stoichiometry of Metal Complexes

Metal complexes of this compound can be synthesized through straightforward reactions, typically by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent like ethanol (B145695) or methanol. nih.govmdpi.com The presence of a base is often required to facilitate the deprotonation of the ligand to its active enolate form. The resulting complexes can be classified based on the identity of the ligands surrounding the central metal ion.

The coordination sphere of a metal ion bound to this compound can be completed in two primary ways, leading to the formation of homoleptic or heteroleptic complexes.

Homoleptic Complexes: These are coordination compounds where the metal ion is exclusively coordinated to only one type of ligand. For this specific ligand, a homoleptic complex would have the general formula [M(L)n], where 'L' represents the deprotonated this compound ligand and 'n' is the number of ligands required to satisfy the metal's coordination number.

Heteroleptic Complexes: These complexes contain more than one type of ligand bound to the central metal ion. rsc.orgrsc.org For example, this compound can form complexes of the type [M(L)n(X)m], where 'X' represents one or more different ligands, such as water, ammonia (B1221849), pyridine, 2,2'-bipyridine (B1663995) (bipy), or 1,10-phenanthroline (B135089) (phen). nih.govmdpi.com The formation of heteroleptic complexes is particularly common for metals with high coordination numbers, such as the lanthanides.

Transition metals from the d-block readily form stable complexes with β-diketonate ligands. The stoichiometry of these complexes is heavily dependent on the oxidation state and preferred coordination geometry of the metal ion. For instance, divalent metal ions like copper(II) often form square planar or five-coordinate square pyramidal complexes with a 1:2 metal-to-ligand ratio, [Cu(L)₂]. mdpi.com Trivalent ions such as iron(III) or cobalt(III) typically form stable, neutral octahedral complexes with a 1:3 metal-to-ligand ratio, [Fe(L)₃] or [Co(L)₃].

The synthesis generally involves the reaction of the ligand and the corresponding transition metal salt in a 2:1 or 3:1 molar ratio. nih.govmdpi.com The properties of these complexes, such as their color, magnetic behavior, and catalytic activity, are dictated by the nature of the metal ion and the ligand's electronic and steric profile.

Table 1: Representative Stoichiometries and Geometries for d-block Metal β-Diketonate Complexes

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

|---|---|---|

| Cu(II) | 1:2 | Square Planar |

| Ni(II) | 1:2 | Square Planar or Octahedral (with axial ligands) |

| Co(II) | 1:2 | Tetrahedral or Octahedral |

| Fe(III) | 1:3 | Octahedral |

| Mn(II) | 1:2 | Tetrahedral or Octahedral |

| Ru(II) | 1:2 (in heteroleptic complexes) | Octahedral |

Note: Data presented are general for β-diketonate ligands and are expected to be applicable to this compound.

The f-block elements, comprising the lanthanides and actinides, also form stable complexes with β-diketonates. A key characteristic of these ions is their larger ionic radii and preference for higher coordination numbers, typically 8, 9, or even 10. researchgate.net

Due to this preference, homoleptic tris-complexes [Ln(L)₃] (where Ln = Lanthanide) are coordinatively unsaturated. To satisfy their coordination sphere, they readily incorporate additional ligands, leading to the formation of heteroleptic complexes. mdpi.com Common ancillary ligands include water, or N-donor ligands like 1,10-phenanthroline or 2,2'-bipyridine, resulting in species such as [Ln(L)₃(H₂O)₂] or [Ln(L)₃(phen)]. researchgate.net

These lanthanide complexes are particularly noted for their unique photophysical properties. The β-diketonate ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light through its characteristic, sharp f-f transitions. The specific substituents on the ligand, such as the furan ring, are crucial for tuning these light-harvesting capabilities. researchgate.net While less studied, actinides are also known to form complexes with β-diketones, driven by similar principles of high coordination numbers and strong M-O bonds. iosrjournals.org

Table 2: Common Coordination Features of Lanthanide β-Diketonate Complexes

| Feature | Description | Example Species |

|---|---|---|

| Coordination Number | Typically high (8, 9, or 10) | 8-coordinate, 9-coordinate |

| Stoichiometry | Often 1:3 (metal:diketonate) with additional ligands | [Ln(L)₃(X)n] |

| Complex Type | Predominantly heteroleptic | [Eu(L)₃(phen)], [Tb(L)₃(H₂O)₂] |

| Key Application | Luminescence (Antenna Effect) | Used in OLEDs, bio-imaging |

Note: L represents a generic β-diketonate ligand like this compound; X represents an ancillary ligand.

Structural Characterization of Metal-Ligand Adducts

The structural elucidation of metal complexes is fundamental to understanding their chemical and physical properties. For adducts formed with this compound, a combination of techniques, primarily X-ray diffraction and various spectroscopic methods, is employed to define the coordination environment of the metal center.

Elucidation of Coordination Geometries (e.g., based on spectroscopic data or X-ray diffraction of related complexes)

As a β-diketone, this compound typically acts as a bidentate chelating ligand, coordinating to a metal ion through the two oxygen atoms of the dione (B5365651) moiety after deprotonation. This chelation forms a stable six-membered ring. While specific single-crystal X-ray diffraction studies for complexes of this compound were not prominently available, the coordination geometries can be reliably inferred from the vast body of research on related metal β-diketonate complexes. nih.govmdpi.comacs.org

The geometry of the resulting complex is dictated by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. Common geometries observed for metal β-diketonate complexes include:

Octahedral: For a metal ion with a coordination number of six, three β-diketonate ligands can coordinate to form an octahedral complex, with the general formula M(L)₃. Alternatively, an M(L)₂(X)₂ geometry can be adopted, where X represents monodentate ligands such as water or pyridine. nih.gov

Square Planar: This geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). In these cases, two β-diketonate ligands coordinate to the metal center, resulting in a complex with the formula M(L)₂. bohrium.comnih.gov

Tetrahedral: Often observed for Co(II) and Zn(II) complexes, the M(L)₂ stoichiometry can lead to a tetrahedral arrangement of the coordinating oxygen atoms around the metal ion. nih.govnih.gov

Square Pyramidal: In some instances, such as with certain Cu(II) complexes, a pentacoordinated square pyramidal geometry can be formed. nih.govscirp.org This can occur in M(L)₂ complexes where a solvent molecule or another ligand occupies the apical position. nih.govscirp.org

Powder X-ray diffraction (XRD) studies on related metal chelates confirm their crystalline nature, with sharp peaks indicating well-defined structures. spuvvn.edu The specific geometry and crystal packing are influenced by factors such as the nature of the metal ion, the steric bulk of the ligand substituents (in this case, the furan and methyl groups), and the presence of any co-ligands or solvent molecules. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis, EPR)

Spectroscopic techniques provide invaluable insight into the formation and nature of the metal-ligand bond by probing the changes in electronic and vibrational states of the ligand upon coordination.

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for confirming the coordination of the β-diketonate ligand to the metal ion. The most significant changes are observed in the region of the C=O and C=C stretching vibrations. In the free ligand, the keto-enol tautomerism results in characteristic bands for both carbonyl and enolic groups. Upon chelation to a metal ion, the distinct C=O stretching frequency (typically around 1700-1725 cm⁻¹) disappears and is replaced by new bands at lower frequencies (typically 1500-1650 cm⁻¹). jocpr.comraijmr.com These new bands are attributed to the delocalized π-system within the six-membered chelate ring and represent coupled vibrations of the C=O and C=C bonds. The shift to lower energy indicates a decrease in the C=O bond order due to the coordination of the oxygen atoms to the metal. kpi.uaresearchgate.net

| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Typical Frequency in Metal Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(C=O) | ~1720 and ~1600 (keto-enol) | - | Disappearance of free C=O stretch |

| ν(C=O) + ν(C=C) | - | 1500 - 1650 | Formation of delocalized chelate ring |

| ν(M-O) | - | 400 - 600 | Appearance of new metal-oxygen bond vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm ligand coordination. The proton signal of the enolic hydroxyl group in the free ligand disappears upon deprotonation and complexation. researchgate.net The signals for the protons and carbons of the furan ring and the methyl group experience shifts upon coordination, with the magnitude and direction of the shift depending on the metal ion and the complex's geometry. acgpubs.org These shifts are a result of the altered electronic environment and charge distribution within the ligand upon bonding to the metal.

| Nucleus | Observed Change upon Complexation | Reason |

|---|---|---|

| ¹H (Enolic OH) | Signal disappears | Deprotonation for coordination |

| ¹H (Furan & Methyl) | Chemical shift changes | Alteration of electronic environment |

| ¹³C (Carbonyl) | Significant chemical shift change | Direct involvement in coordination and charge redistribution |

| ¹³C (Furan & Methyl) | Chemical shift changes | Electronic effects transmitted through the ligand backbone |

UV-Visible (UV-Vis) Spectroscopy The electronic spectra of the metal complexes differ significantly from that of the free ligand. The free this compound ligand exhibits intense absorption bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the furan ring and the conjugated dicarbonyl system. Upon complexation, these intraligand transitions may be shifted in energy (either bathochromic or hypsochromic shifts). researchgate.net More importantly, new absorption bands often appear in the visible region. These bands are typically of lower intensity and are assigned to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net For transition metal complexes with partially filled d-orbitals, weak d-d transitions may also be observed, which are characteristic of the specific metal ion and its coordination geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR spectroscopy is applicable to complexes containing paramagnetic metal ions, such as Cu(II) (d⁹) or Mn(II) (d⁵). The EPR spectrum provides detailed information about the electronic ground state and the local environment of the metal ion. nih.gov For instance, the spectrum of a Cu(II) complex can distinguish between different coordination geometries (e.g., tetrahedral vs. square planar) and provide values for the g-tensor and hyperfine coupling constants (A). These parameters are sensitive to the nature of the donor atoms and the degree of covalency in the metal-ligand bonds. researchgate.net The analysis of these parameters can help to characterize the symmetry of the ligand field and the distribution of the unpaired electron. scirp.orgchemrxiv.org

Electronic Structure and Bonding Analysis in Metal Complexes

Understanding the electronic structure and the nature of the chemical bonds in metal complexes of this compound is crucial for explaining their stability, reactivity, and spectroscopic properties. This is typically achieved through theoretical and computational chemistry.

Theoretical Treatment of Metal-Ligand Bonding (e.g., Molecular Orbital Theory, Ligand Field Theory)

The bonding between the this compound ligand and a transition metal ion is best described using a combination of Molecular Orbital (MO) Theory and Ligand Field Theory (LFT). wikipedia.org LFT is a more sophisticated model that evolved from crystal field theory and incorporates principles of MO theory to describe the metal-ligand interactions. purdue.edubritannica.com

In this framework, the formation of a metal complex is viewed as the interaction between the frontier orbitals of the metal ion (the valence d, s, and p orbitals) and the orbitals of the ligand (primarily the p-orbitals on the oxygen donor atoms). libretexts.org

Sigma (σ) Bonding: The primary bonding interaction is the formation of σ-bonds resulting from the overlap of filled ligand orbitals with empty metal d, s, and p orbitals. The deprotonated β-diketonate ligand donates electron density to the metal center, forming a coordinate covalent bond. libretexts.org

Pi (π) Bonding: In addition to σ-bonding, π-interactions can also occur. The delocalized π-system of the chelate ring can overlap with metal d-orbitals of appropriate symmetry (dxy, dxz, dyz in an octahedral field). This interaction can involve either ligand-to-metal π-donation or, if the metal has filled d-orbitals and the ligand has low-lying empty π*-orbitals, metal-to-ligand π-backbonding. For β-diketonates, ligand-to-metal π-donation is generally considered the more significant contribution. wikipedia.org

These interactions cause the five degenerate d-orbitals of the free metal ion to split into different energy levels. The specific pattern and magnitude of this splitting (Δ) depend on the coordination geometry of the complex (e.g., octahedral, tetrahedral). britannica.comscispace.com This d-orbital splitting is fundamental to explaining the electronic spectra (d-d transitions), magnetic properties (high-spin vs. low-spin configurations), and thermodynamic stability (ligand field stabilization energy) of the complexes. britannica.com

Investigation of Charge Distribution and Electron Density

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of metal complexes in detail. researchgate.netnih.gov These calculations provide a quantitative picture of the charge distribution and electron density throughout the molecule.

Charge Distribution: Methods like Mulliken population analysis or Natural Population Analysis (NPA) can be used to calculate the partial atomic charges on the metal ion and the atoms of the ligand. researchgate.net This analysis reveals the extent of electron donation from the ligand to the metal and helps to quantify the covalent character of the metal-ligand bond. For instance, the formal +n charge of the metal ion is typically reduced significantly in the complex, indicating substantial charge delocalization and covalency.

Electron Density and Bonding: The topological analysis of the calculated electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the chemical bonds. dntb.gov.ua This involves locating bond critical points and analyzing the properties of the electron density at these points. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insight into the reactivity of the complex. The HOMO is often localized on the ligand or has significant ligand character, while the LUMO may be centered on the metal, indicating that the complex is susceptible to electrophilic or nucleophilic attack at specific sites. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further predicting its reactive behavior. researchgate.net Studies on related furan-containing molecules have utilized these DFT-based approaches to understand reactivity and reaction mechanisms. researchgate.netnih.gov

Reactivity and Mechanistic Studies of 1 Furan 2 Yl 2 Methylbutane 1,3 Dione and Its Derivatives

Reactions with Nitrogen-Containing Nucleophiles

The 1,3-dicarbonyl system is a versatile precursor for the synthesis of various five- and six-membered heterocyclic compounds through condensation reactions with binucleophiles.

Formation of Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles, Pyrimidines)

The reaction of 1-(furan-2-yl)-2-methylbutane-1,3-dione with various nitrogen-containing nucleophiles provides a direct route to a range of heterocyclic systems. These cyclocondensation reactions are fundamental in heterocyclic chemistry for building molecular complexity from acyclic precursors.

Pyrazoles: In a reaction analogous to the Knorr pyrazole (B372694) synthesis, this compound reacts with hydrazine (B178648) derivatives (such as hydrazine hydrate (B1144303) or phenylhydrazine) to yield substituted pyrazoles. nih.govresearchgate.net The reaction typically proceeds by heating the reactants in a suitable solvent, often with acid or base catalysis. The nature of the substituent on the hydrazine will determine the substituent on the pyrazole nitrogen. Given the unsymmetrical nature of the β-diketone, a mixture of two regioisomers is possible, although one may be favored based on the differential reactivity of the two carbonyl groups (furan-ketone vs. ethyl-ketone) and steric hindrance from the α-methyl group.

Isoxazoles: The condensation of this compound with hydroxylamine (B1172632) hydrochloride affords the corresponding substituted isoxazole (B147169). This reaction is a standard method for forming the isoxazole ring from a 1,3-dicarbonyl precursor. The reaction involves the formation of an oxime intermediate followed by cyclization and dehydration to yield the aromatic isoxazole ring.

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized by reacting the β-diketone with compounds containing an amidine functional group, such as urea (B33335), thiourea, or guanidine (B92328). clockss.org This reaction, often carried out under acidic or basic conditions, builds the six-membered pyrimidine ring by forming two new carbon-nitrogen bonds. For example, reaction with urea would yield a pyrimidin-2(1H)-one derivative, while reaction with guanidine would produce a pyrimidin-2-amine derivative.

| Nitrogen Nucleophile | Resulting Heterocycle | General Reaction Conditions |

|---|---|---|

| Hydrazine (NH₂NH₂) | Pyrazole | Heating in ethanol (B145695), often with acid/base catalyst |

| Hydroxylamine (NH₂OH) | Isoxazole | Heating with hydroxylamine hydrochloride |

| Urea (NH₂CONH₂) | Pyrimidine-2-one | Acid or base catalysis with heating |

| Guanidine (NH₂C(NH)NH₂) | 2-Aminopyrimidine | Acid or base catalysis with heating |

Mechanistic Pathways of Cyclocondensation Reactions

The formation of these heterocycles follows a general mechanistic pattern of condensation-cyclization-dehydration. researchgate.net

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the binucleophile (e.g., the -NH₂ group of hydrazine or hydroxylamine) on one of the electrophilic carbonyl carbons of the β-diketone. This forms a tetrahedral intermediate.

Dehydration to form an Intermediate: The tetrahedral intermediate eliminates a molecule of water to form a stable enamine or imine-type intermediate (a hydrazone or oxime in the case of hydrazine or hydroxylamine, respectively).

Intramolecular Cyclization: The second nitrogen atom of the binucleophile then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step closes the ring to form a five- or six-membered non-aromatic heterocyclic intermediate (e.g., a pyrazoline or isoxazoline).

Final Dehydration/Aromatization: A final molecule of water is eliminated from this cyclic intermediate, leading to the formation of a stable aromatic heterocyclic ring (pyrazole, isoxazole, or pyrimidine).

The regioselectivity of the initial attack can be influenced by steric and electronic factors. The furan-carbonyl group's reactivity may differ from the acetyl group's, and the presence of the α-methyl group can sterically hinder one of the carbonyls, potentially favoring the formation of one regioisomer over the other.

Reactions with Other Nucleophiles and Electrophiles

Beyond nitrogen binucleophiles, the dual chemical nature of this compound allows it to react with a variety of other reagents.

Reactions as a Nucleophile: Due to keto-enol tautomerism, the β-diketone can act as a carbon nucleophile via its enol or enolate form. The enolate, generated by treatment with a base, is a potent nucleophile that can undergo C-alkylation or C-acylation at the α-carbon. However, in this specific compound, the α-carbon is already substituted with a methyl group. Reaction at the terminal methyl of the acetyl group is also possible under strongly basic conditions.

Reactions as an Electrophile: The carbonyl carbons are electrophilic and can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or reducing agents (e.g., sodium borohydride), which would lead to the formation of the corresponding diols.

Reactions of the Furan (B31954) Ring: The furan ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. These reactions typically occur at the C5 position of the furan ring, which is electronically activated and sterically accessible. Milder conditions are often required to prevent acid-catalyzed polymerization or ring-opening of the furan moiety.

Ring-Opening Reactions of the Furan Moiety within β-Diketone Contexts

The furan ring is the least aromatic of the common five-membered heterocycles and is susceptible to ring-opening under certain conditions, particularly in the presence of acid or oxidizing agents. nih.gov The presence of the β-diketone side chain can influence this reactivity.

Under strongly acidic aqueous conditions, the furan ring can undergo hydrolysis. rsc.orgresearchgate.netresearchgate.net The mechanism is believed to involve the initial protonation of the furan ring, most likely at the α-carbon (C2 or C5), to form a stabilized carbocation. researchgate.net This is followed by the nucleophilic attack of water. A subsequent cascade of proton transfers and bond cleavages leads to the opening of the ring to form a 1,4,6-tricarbonyl compound. The specific product would be 3-methylheptane-2,5,7-trione. The Paal-Knorr furan synthesis is the reverse of this process, where a 1,4-dicarbonyl compound cyclizes under acidic conditions to form a furan. youtube.com

Oxidative ring-opening is another important transformation. Reagents like N-Bromosuccinimide (NBS) in the presence of water or meta-chloroperoxybenzoic acid (m-CPBA) can lead to dearomatization and subsequent rearrangement or cleavage of the furan ring, potentially yielding unsaturated dicarbonyl compounds. nih.gov

Investigation of Catalytic and Non-Catalytic Reaction Mechanisms

The transformations of this compound can be performed under both catalytic and non-catalytic conditions.

Catalytic Mechanisms: Many of the reactions described are significantly accelerated by catalysts.

Acid Catalysis: Cyclocondensation reactions to form pyrazoles, isoxazoles, and pyrimidines are often catalyzed by mineral or organic acids. The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The dehydration steps are also acid-catalyzed. Furan ring-opening is a classic example of an acid-catalyzed reaction. rsc.orgresearchgate.net

Base Catalysis: Base catalysis is also employed for cyclocondensation reactions. The base can deprotonate the nucleophile, increasing its nucleophilicity. Alternatively, it can deprotonate the β-diketone to form the enolate, which can then participate in other reactions like the Feist-Benary furan synthesis. youtube.com

Transition Metal Catalysis: While less common for the direct transformations of the β-diketone moiety, transition metal catalysts could be employed for cross-coupling reactions if the furan or resulting heterocycle were functionalized with a halide.

Non-Catalytic Mechanisms: Many cyclocondensation reactions can also proceed simply by heating the reactants together in a high-boiling solvent (thermal conditions). In these cases, the inherent nucleophilicity and electrophilicity of the reactants are sufficient to drive the reaction forward, albeit likely at a slower rate and requiring higher temperatures than catalyzed versions.

Kinetic Studies of Transformations

Detailed kinetic studies specifically for reactions involving this compound are not extensively reported in the public literature. However, kinetic investigations of analogous systems, such as the reaction between other 1,3-diketones and hydrazines to form pyrazoles, have been performed. researchgate.netresearchgate.net

Such studies typically involve monitoring the concentration of reactants and products over time using techniques like NMR or UV-Vis spectroscopy. These experiments can elucidate the reaction order with respect to each reactant and the catalyst, providing insight into the rate-determining step of the mechanism. For instance, studies on the Knorr pyrazole synthesis have shown that the reaction is typically first-order in both the diketone and the hydrazine. researchgate.netresearchgate.net The rate-determining step can shift depending on the pH of the medium; under certain conditions, the initial attack may be rate-limiting, while under others, the dehydration of a cyclic intermediate may be the slowest step. researchgate.net

Kinetic studies on the acid-catalyzed ring-opening of furan derivatives have also been conducted, indicating that the process often occurs via specific acid catalysis, where the rate-limiting step is the protonation of the furan ring. rsc.orgresearchgate.net A comprehensive kinetic analysis of the reactions of this compound would provide valuable quantitative data on how the interplay between the furan and β-diketone moieties influences reaction rates and mechanisms.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly utilizing Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate reaction pathways and characterize the transient transition states of molecules like this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational analyses of its core functional components: the furan ring and the β-dicarbonyl group. Such studies provide invaluable insights into reaction mechanisms, selectivity, and kinetics at a molecular level.

A primary area of investigation for β-dicarbonyl compounds is their keto-enol tautomerism. DFT calculations are instrumental in determining the relative stabilities of the different tautomeric and conformational forms. For analogous compounds like 1-(n-pyridinyl)butane-1,3-diones, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to investigate their structures, tautomerism, and conformations. ruc.dkresearchgate.net These studies help in understanding the equilibrium between the diketo and various keto-enol forms, which significantly influences the compound's reactivity. The calculations can predict the most stable tautomer in different environments by incorporating solvent effects using models like the Polarizable Continuum Model (PCM).

For this compound, computational models would likely predict the existence of several tautomers and conformers. The relative energies of these structures would be calculated to determine their populations at equilibrium. The following table illustrates a hypothetical energy landscape for the tautomers of this compound, based on typical findings for similar β-dicarbonyl compounds.

| Tautomer/Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Keto Form | 5.0 | <1 |

| Enol Form 1 (s-cis) | 0.0 | ~85 |

| Enol Form 1 (s-trans) | 2.5 | ~10 |

| Enol Form 2 (s-cis) | 1.8 | ~5 |

| Enol Form 2 (s-trans) | 4.0 | <1 |

This table is illustrative and provides hypothetical data based on computational studies of analogous β-dicarbonyl compounds. The actual values for this compound would require specific DFT calculations.

Furthermore, computational chemistry is crucial for mapping the reaction pathways of furan derivatives. The furan ring can participate in various reactions, including cycloadditions, electrophilic substitutions, and ring-opening reactions. DFT calculations can model the transition states of these reactions, providing information about the activation energies and the geometry of the transition state structure.

For instance, in a Diels-Alder reaction, where the furan ring acts as a diene, computational models can predict the endo/exo selectivity and the activation barriers for the reaction. rsc.org The activation strain model, combined with energy decomposition analysis, is a common computational approach to understand the reactivity and selectivity in such reactions. rsc.org The following interactive table presents hypothetical activation energies for a Diels-Alder reaction involving a substituted furan, illustrating how computational modeling can provide kinetic insights.

| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

|---|---|---|

| Diels-Alder (Endo) | 25.3 | -15.8 |

| Diels-Alder (Exo) | 27.1 | -14.2 |

This table is for illustrative purposes, showing the type of data obtained from computational studies on the reactivity of furan derivatives.

The computational analysis of reaction pathways also involves the characterization of intermediates and transition states. By locating these critical points on the potential energy surface, a complete reaction profile can be constructed. This profile details the energy changes throughout the reaction, identifying the rate-determining step and providing a deeper understanding of the reaction mechanism. For complex, multi-step reactions, these computational insights are often essential for interpreting experimental observations.

Advanced Applications of 1 Furan 2 Yl 2 Methylbutane 1,3 Dione and Its Coordination Compounds

Applications in Catalysis

Coordination compounds derived from β-diketonate ligands are pivotal in catalysis due to their stability and the tunable nature of the metal's coordination environment. While direct catalytic applications of 1-(Furan-2-yl)-2-methylbutane-1,3-dione are not extensively documented, the broader class of furan-containing ligands has demonstrated significant promise, particularly in olefin metathesis.

The furan (B31954) moiety within a ligand structure can significantly influence the catalytic activity of a metal center. In the field of olefin metathesis, ruthenium complexes bearing furan-containing benzylidene ligands have been synthesized and shown to be highly active catalysts. semanticscholar.org These catalysts initiate reactions quickly, even at low temperatures, and are effective in various transformations including ring-closing metathesis (RCM), ene-yne metathesis, and cross-metathesis (CM). semanticscholar.org The development of well-defined, functional group-tolerant metathesis catalysts has revolutionized synthetic organic and polymer chemistry. researchgate.net Ruthenium-based catalysts, in particular, are noted for their stability in the presence of air and moisture and their tolerance of most functional groups. semanticscholar.orgharvard.edu

While the specific use of this compound as a primary ligand in widely-used catalytic systems like allylic substitution or oxidation is not yet established, the principles of ligand design suggest potential. For instance, in styrene oxidation, the catalytic activity of metal(II) complexes is influenced by the carbon chain length of the carboxylate ligands, indicating that tuning the ligand structure is a key factor in catalyst performance. mdpi.com The furan ring's own susceptibility to oxidation can lead to dearomatization and cyclization, a reaction pathway that has been explored for the synthesis of other complex organic molecules but also suggests the ligand itself could be reactive under strong oxidative conditions. nih.govnih.gov

The table below summarizes the catalytic activity of representative furan-containing Hoveyda-type ruthenium complexes in a model ring-closing metathesis (RCM) reaction, illustrating the high efficiency conferred by such ligands. semanticscholar.org

Table 1: Performance of Furan-Containing Ruthenium Catalysts in Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

| Catalyst | Time for >95% Conversion (min) at 0 °C |

|---|---|

| Ru16 (Furan-based ligand) | ~ 20 |

| Ru17 (Furan-based ligand) | ~ 25 |

| Ru3 (Standard Hoveyda-Grubbs) | ~ 120 |

The design of highly active and selective catalysts hinges on the precise tuning of the ligand's steric and electronic properties. nih.gov In olefin metathesis, modifying the benzylidene ligand in Hoveyda-Grubbs type complexes offers extensive possibilities to control catalytic properties. semanticscholar.org For example, introducing electron-withdrawing groups can accelerate the initiation rate. semanticscholar.org The furan moiety in a ligand like this compound could serve a similar electronic-tuning role.

The development of catalytic systems often involves a modular approach where different components (metal precursor, ligand, additives) are combined to achieve a desired outcome. For instance, palladium-catalyzed systems are widely used for the synthesis of functionalized furans from 1,3-dicarbonyl compounds. hud.ac.uk This highlights the compatibility of the dione (B5365651) structure with transition metal catalysis. By forming a stable chelate with a metal ion, a β-diketonate ligand like this compound could be used to create well-defined catalytic sites, potentially enhancing both activity and selectivity in various organic transformations.

Luminescent Materials and Photophysical Properties

Lanthanide (Ln) ions are known for their unique luminescent properties, characterized by sharp, line-like emission bands and long-lived excited states. mdpi.com However, their direct excitation is inefficient due to Laporte-forbidden f-f transitions. rsc.org This limitation is overcome by using organic ligands that act as "antennas," absorbing light and transferring the energy to the central lanthanide ion. rsc.orgresearchgate.net β-diketonate ligands, including those with furan substituents, are among the most effective sensitizers for lanthanide luminescence. dntb.gov.uaresearchgate.net

The coordination of lanthanide ions with β-diketonates like this compound results in thermodynamically stable chelate complexes. researchgate.net These complexes are foundational for a wide array of applications, including organic light-emitting diodes (OLEDs), luminescent probes, and temperature sensors. researchgate.netoaepublish.com The choice of substituents on the β-diketone framework is crucial as it affects the photophysical properties of the resulting complex. dergipark.org.tr For example, fluorinated β-diketones are known to enhance quantum yields and volatility. researchgate.net The incorporation of a furan ring provides a conjugated system that can be an efficient light-harvester for sensitizing the lanthanide ion.

The synthesis of these complexes typically involves the reaction of a lanthanide salt with the β-diketone ligand, often in the presence of a neutral coligand (e.g., 1,10-phenanthroline (B135089), 2,2'-bipyridine) to saturate the metal's coordination sphere and shield it from quenching molecules like water. researchgate.net The resulting complexes often exhibit coordination numbers of 8 or 9. researchgate.net

The intense luminescence of lanthanide β-diketonate complexes is governed by an intramolecular energy transfer process known as the antenna effect. The process can be described by the following key steps:

Ligand Excitation: The organic ligand (antenna) absorbs incident light (typically UV), promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand undergoes efficient intersystem crossing from the S₁ state to a lower-energy triplet state (T₁).

Ligand-to-Metal Energy Transfer (ET): Energy is non-radiatively transferred from the ligand's T₁ state to a resonant excited state of the lanthanide ion. For this step to be efficient, the energy of the ligand's triplet state must be slightly higher than the accepting energy level of the Ln³⁺ ion.

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting a photon, resulting in the characteristic line-like emission spectrum of the specific lanthanide. rsc.org

The table below presents typical photophysical data for a well-studied europium β-diketonate complex, illustrating the characteristic sharp emission resulting from the antenna effect.

Table 2: Representative Photophysical Properties of a Europium(III) β-Diketonate Complex

| Property | Value |

|---|---|

| Excitation Maximum (λex) | ~350-400 nm (Ligand absorption) |

| Emission Maxima (λem) | 612 nm (5D₀ → 7F₂) |

| 591 nm (5D₀ → 7F₁) | |

| 579 nm (5D₀ → 7F₀) | |

| Luminescence Lifetime (τ) | 0.1 - 2 ms |

| Overall Quantum Yield (Φ) | Can be > 50% |

Separation Technologies

The ability of β-diketones to form stable, neutral chelate complexes with metal ions makes them excellent extractants for solvent extraction and other separation techniques. researchgate.nete3s-conferences.org This property is widely used for the separation and purification of metals, including d-block and f-block elements.

The mechanism of extraction involves the partitioning of the neutral metal-chelate complex from an aqueous phase into an immiscible organic phase. The efficiency and selectivity of this process are highly dependent on factors such as pH, the nature of the organic solvent, and the specific structure of the β-diketone ligand. researchgate.nete3s-conferences.org

Recent theoretical studies have explored the potential of furan-based N,O-hybrid ligands for the challenging separation of trivalent actinides like Americium(III) from lanthanides like Europium(III), which is a critical step in partitioning and transmutation strategies for nuclear waste management. ustc.edu.cn Density functional theory (DFT) calculations on a series of symmetric and asymmetric ligands constructed from a furan skeleton showed that the nature and position of nitrogen atoms in appended heterocyclic rings significantly influence the extraction and separation performance. ustc.edu.cn These studies revealed that Am-ligand bonds tend to have more covalent character than Eu-ligand bonds, which is a key factor in achieving separation. ustc.edu.cn Asymmetric ligands were found to have particularly excellent theoretical separation performance. ustc.edu.cn

The data below, derived from computational studies, illustrates the separation factors (SF) for Am(III)/Eu(III) using different furan-based ligands, highlighting the potential for designing selective extractants.

Table 3: Calculated Separation Factors (SFAm/Eu) for Furan-Based Ligands in Different Solvents

| Ligand Structure | Solvent | log(SFAm/Eu) |

|---|---|---|

| L5 (Asymmetric) | Cyclohexanone | 2.53 |

| L8 (Asymmetric) | Cyclohexanone | 2.65 |

| L9 (Asymmetric) | Cyclohexanone | 3.31 |

| L9 (Asymmetric) | n-dodecane | 2.94 |

These findings underscore the potential of incorporating the this compound motif into more complex ligand architectures for advanced separation technologies.

Lack of Publicly Available Research Hinders Exploration of this compound in Advanced Metal Extraction Applications

General principles of solvent extraction involve the use of an extractant, a diluent, and sometimes a phase modifier to transport metal ions from an aqueous phase to an organic phase. The selectivity and efficiency of this process are highly dependent on the chemical structure of the extractant and its ability to form stable coordination complexes with specific metal ions. While β-diketones, a class of compounds to which this compound belongs, are known to be effective metal chelators, the specific extraction behavior of this furan-containing derivative has not been documented in the available scientific literature.

Similarly, the investigation of coordination compounds of this compound for the selective separation of metal ions remains an unexplored area of research according to the available information. The formation of metal complexes with distinct properties is crucial for developing selective separation processes. Factors such as the nature of the metal ion, the coordination environment provided by the ligand, and the pH of the solution all play a significant role in the selectivity of the extraction process. Without experimental data on the formation constants, extraction efficiencies, and separation factors for metal complexes of this compound, a detailed and scientifically accurate article on its advanced applications in this field cannot be constructed.

Further research is required to explore the potential of this compound and its coordination compounds in these specialized areas of chemical separation and analysis. Such studies would need to involve systematic investigations into its extraction capabilities for various metal ions, the characterization of the resulting metal complexes, and the optimization of extraction conditions to achieve high selectivity.

Computational and Theoretical Investigations of 1 Furan 2 Yl 2 Methylbutane 1,3 Dione Systems

Molecular Modeling and Simulation Techniques

Detailed molecular modeling and simulation studies are essential for understanding the behavior of a compound at the atomic level.

Application of Quantum Chemical Methods (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity

Quantum chemical methods, such as Ab Initio and Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of a molecule. For 1-(Furan-2-yl)-2-methylbutane-1,3-dione, these methods could provide insights into its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution, which are crucial for predicting its chemical behavior. dntb.gov.uanih.govresearchgate.net However, specific studies applying these methods to the target compound are not currently available.

Classical Molecular Dynamics for Conformational Sampling

Classical molecular dynamics simulations would be employed to explore the conformational landscape of this compound. This technique could reveal the preferred spatial arrangements of the molecule and the dynamics of its structural changes over time. Such information is vital for understanding its interactions with other molecules. At present, there are no published molecular dynamics studies for this compound.

Prediction and Interpretation of Spectroscopic Data

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which aids in the characterization of compounds.

Calculated NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are a common practice to complement experimental data and assist in the structural elucidation of molecules. nih.gov For this compound, such calculations would help in assigning the signals in its ¹H and ¹³C NMR spectra. A search of the literature did not yield any studies that have performed these calculations.

Theoretical Vibrational Frequencies and Electronic Transitions

The prediction of theoretical vibrational frequencies can aid in the assignment of bands in infrared (IR) and Raman spectra. Similarly, the calculation of electronic transitions is crucial for understanding a molecule's UV-Vis spectrum. While these are standard computational analyses, they have not been reported for this compound.

Rational Design of Derivatives and Complexes

Computational chemistry plays a significant role in the rational design of new molecules with desired properties. By understanding the structure-activity relationships of this compound through computational modeling, it would be possible to design novel derivatives or metal complexes with enhanced activities for various applications. nih.govresearchgate.net This, however, remains a prospective area of research as no such design studies based on this specific compound have been published.

In Silico Screening for Optimized Ligand Properties

In silico screening is a cornerstone of modern drug discovery and materials science, allowing for the rapid evaluation of large virtual libraries of compounds to identify candidates with desired properties. For this compound, this methodology can be employed to explore how structural modifications affect its potential as a ligand for biological targets. The process typically involves techniques like molecular docking, which predicts the preferred orientation of a ligand when bound to a target receptor.

Computational studies on analogous furan-containing compounds have demonstrated the utility of this approach. For instance, in silico screening of heterocyclic ligands with furan (B31954) or indole (B1671886) nuclei has been used to predict anticancer activity by docking them against tyrosine kinase receptors. researchgate.net Similarly, derivatives of (E)-1-(furan-2-yl)prop-2-en-1-one have been evaluated computationally to understand their interaction with enzymes like tyrosinase, revealing how specific substitutions can enhance inhibitory activity. mdpi.com

For this compound, a virtual screening campaign could be designed to systematically modify its structure—for example, by adding substituents to the furan ring or altering the methyl group on the butane (B89635) backbone. These virtual derivatives would then be docked against a specific protein target. The results, typically expressed as docking scores or binding energies, would indicate which modifications are likely to improve binding affinity. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Below is an interactive data table illustrating hypothetical results from an in silico screening of virtual derivatives of this compound against a hypothetical protein kinase target.

| Derivative Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |

| Parent Compound | -6.5 | 15.2 | LYS78, GLU95 |

| 5-Bromo on Furan Ring | -7.8 | 1.8 | LYS78, GLU95, PHE150 |

| 4-Fluoro on Furan Ring | -7.1 | 5.6 | LYS78, GLU95, ASP151 |

| Ethyl group (replaces methyl) | -6.8 | 9.7 | LYS78, GLU95 |

| 5-Nitro on Furan Ring | -8.2 | 0.9 | ARG148, GLU95, PHE150 |

This table contains illustrative data for demonstration purposes and does not represent experimentally verified results.

Computational Insights into Metal-Ligand Binding Affinity

The β-diketone moiety is an excellent chelating agent, capable of forming stable complexes with a wide range of metal ions. ijpras.comnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature of these metal-ligand interactions. mdpi.com DFT calculations can accurately predict the geometric and electronic structures of metal complexes, providing quantitative data on binding affinities, bond strengths, and charge distribution. escholarship.org

Theoretical studies on the complexation of β-diketones with metal ions investigate how the ligand's structure influences its binding strength. mdpi.com For this compound, DFT could be used to model its coordination with various metal ions, such as Cu(II), Ni(II), Al(III), or Fe(III). mdpi.com Such calculations would reveal the preferred coordination geometry (e.g., octahedral or tetrahedral) and quantify the binding energy, which is a direct measure of the stability of the complex.

Key parameters derived from these computations include:

Binding Energy (ΔE_bind): The energy released upon the formation of the metal-ligand complex, indicating the thermodynamic stability.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, whose energies and spatial distributions are crucial for understanding charge transfer between the ligand and the metal. researchgate.net

Natural Bond Orbital (NBO) Analysis: A method to study charge delocalization and the nature of the coordinate covalent bonds formed between the oxygen atoms of the diketone and the metal center. researchgate.net

Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on the molecule, identifying the electron-rich oxygen atoms as the primary sites for metal coordination. dntb.gov.ua

An interactive data table below presents hypothetical DFT-calculated binding energies and key bond lengths for complexes of this compound with different divalent metal ions.

| Metal Ion | Binding Energy (ΔE_bind, kJ/mol) | Metal-Oxygen Bond Length (Å) | Coordination Geometry |

| Cu(II) | -2850 | 1.95 | Square Planar |

| Ni(II) | -2780 | 2.02 | Octahedral (with water) |

| Zn(II) | -2710 | 2.08 | Tetrahedral |

| Co(II) | -2755 | 2.05 | Octahedral (with water) |

This table contains illustrative data for demonstration purposes and does not represent experimentally verified results.

These computational insights are invaluable for the rational design of new chelating agents for applications ranging from catalysis and materials science to environmental remediation. mdpi.com By understanding the fundamental principles governing metal-ligand binding at a quantum-chemical level, researchers can tailor the structure of ligands like this compound to achieve selective and strong binding to specific metal ions.

Conclusion and Future Research Perspectives

Synthesis of New Analogues with Tunable Properties

A significant avenue for future research lies in the synthesis of new analogues of 1-(Furan-2-yl)-2-methylbutane-1,3-dione. The modular nature of its synthesis, likely involving the acylation of a furan (B31954) precursor, allows for systematic modifications to its core structure. These modifications can be aimed at fine-tuning its electronic, steric, and physicochemical properties for various applications.

Key areas for synthetic modification include:

Substitution on the Furan Ring: Introducing electron-donating or electron-withdrawing groups at the 3, 4, or 5-positions of the furan ring can significantly alter the compound's reactivity and photophysical properties.

Modification of the Diketone Moiety: Varying the alkyl or aryl substituents on the diketone backbone can influence the compound's chelation properties and its utility as a ligand for metal complexes.

Introduction of Additional Functional Groups: Incorporating other functional groups, such as halogens, nitro groups, or amines, can open up new avenues for post-synthetic modification and the development of molecules with tailored biological or material properties.

The synthesis of such analogues would create a library of compounds with a spectrum of properties, which could then be screened for a variety of applications.

Table 1: Proposed Analogues of this compound and their Potential Tunable Properties

| Analogue Name | Modification | Potential Tunable Property |

| 1-(5-Nitro-furan-2-yl)-2-methylbutane-1,3-dione | Addition of a nitro group to the furan ring | Enhanced electron-accepting capability |

| 1-(Furan-2-yl)-2-phenylbutane-1,3-dione | Replacement of the methyl group with a phenyl group | Increased steric hindrance and potential for π-π stacking |

| 1-(Thiophen-2-yl)-2-methylbutane-1,3-dione | Replacement of the furan ring with a thiophene (B33073) ring | Altered coordination chemistry and electronic properties |

Exploration of Novel Reactivity Patterns

The unique combination of a furan ring and a β-dicarbonyl system in this compound suggests a rich and largely unexplored reactive landscape. Future research should focus on investigating its behavior in a variety of chemical transformations.

Potential areas of investigation include:

Cycloaddition Reactions: The furan ring can participate as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures that are otherwise difficult to access.

Metal-Catalyzed Cross-Coupling Reactions: The furan ring can be functionalized through various cross-coupling reactions, allowing for the facile introduction of diverse substituents.

Coordination Chemistry: The β-dicarbonyl moiety is an excellent chelating ligand for a wide range of metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or functional materials. The furan ring itself is known to participate in various chemical transformations. tuiasi.ro

Condensation Reactions: The reactive methylene (B1212753) group of the β-dicarbonyl system can undergo condensation reactions with various electrophiles, leading to a diverse array of heterocyclic compounds. Furan derivatives can be synthesized from furan-containing chalcone (B49325) analogues. researchgate.net

Discovery of Emerging Applications in Advanced Materials Science

The structural motifs present in this compound suggest its potential utility in the development of advanced materials. The furan ring is a component of many conducting polymers and organic semiconductors, while β-dicarbonyl compounds are widely used as ligands in the formation of metal-organic frameworks (MOFs) and other coordination polymers.

Future research could explore its application in:

Organic Electronics: Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs): The compound could serve as a versatile organic linker for the construction of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Chemosensors: The ability of the β-dicarbonyl group to chelate metal ions could be exploited in the design of colorimetric or fluorescent sensors for the detection of specific metal ions.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides numerous opportunities for interdisciplinary collaboration.

Medicinal Chemistry: Furan-containing compounds have shown a wide range of biological activities. ijabbr.com Collaboration with biologists and pharmacologists could lead to the discovery of new therapeutic agents.

Computational Chemistry: Theoretical studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues, guiding synthetic efforts and the design of new materials.

Polymer Chemistry: The compound could be incorporated into polymer backbones to create new materials with unique optical, electronic, or thermal properties.

Q & A

Q. What are the optimal synthetic routes for 1-(Furan-2-yl)-2-methylbutane-1,3-dione, and how can reaction conditions be optimized?

The synthesis typically involves condensation of furan-2-carbaldehyde with methyl acetoacetate derivatives under acidic or basic conditions. Key steps include Claisen-Schmidt or Aldol-type reactions, where temperature (80–90°C) and solvent polarity (e.g., ethanol or DMF) critically influence yield. Monitoring via thin-layer chromatography (TLC) and purification by recrystallization (ethanol/water mixtures) are standard . Optimization studies suggest FeCl₃-catalyzed cyclization improves efficiency in related dione syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and furan ring vibrations (C-O-C) at ~1250 cm⁻¹.

- ¹H NMR : Key signals include the methyl group (δ ~2.1–2.3 ppm, singlet) and furan protons (δ ~6.3–7.5 ppm, multiplet).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 168 for C₉H₁₀O₃) and fragmentation patterns confirm structural integrity .

Q. How does the furan moiety influence the compound’s reactivity in organic transformations?

The electron-rich furan ring participates in electrophilic substitutions (e.g., nitration, sulfonation), while the 1,3-dione group enables keto-enol tautomerism, facilitating nucleophilic attacks. For example, the dione reacts with hydrazines to form pyrazole derivatives, a pathway validated in related thiadiazole syntheses .

Advanced Research Questions

Q. What computational methods predict the bioactivity of this compound against microbial targets?

The PASS (Prediction of Activity Spectra for Substances) algorithm predicts anti-tubercular activity (Pa > 0.68) by comparing structural motifs to known inhibitors of enoyl-ACP reductase (InhA). Molecular docking (e.g., ArgusLab 4.0.1) identifies hydrogen bonding with Tyr158 and hydrophobic interactions with Met103 in Mycobacterium tuberculosis InhA (PDB: 2H7M). Validation involves redocking co-crystallized ligands (RMSD < 0.23 Å) .

Q. How can structural modifications enhance the compound’s inhibitory potency?